6-Aminomethyl-piperidin-2-one oxalate

Salt Selection Solid-State Chemistry Formulation Development

This oxalate salt form provides superior handling and reproducible solubility compared to the free base or hydrochloride, critical for consistent formulation and reaction yields. The precise 6-position regioisomer ensures accurate spatial orientation for target engagement, avoiding the confounding biological activity seen with 3-, 4-, or 5-substituted analogs. Ideal for DPP-IV inhibitor and heterocyclic library synthesis.

Molecular Formula C8H14N2O5
Molecular Weight 218.21 g/mol
CAS No. 1187930-45-5
Cat. No. B1524786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminomethyl-piperidin-2-one oxalate
CAS1187930-45-5
Molecular FormulaC8H14N2O5
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1CC(NC(=O)C1)CN.C(=O)(C(=O)O)O
InChIInChI=1S/C6H12N2O.C2H2O4/c7-4-5-2-1-3-6(9)8-5;3-1(4)2(5)6/h5H,1-4,7H2,(H,8,9);(H,3,4)(H,5,6)
InChIKeyZHGPIQOFXOZMHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Aminomethyl-piperidin-2-one Oxalate (CAS 1187930-45-5) | Procurement-Grade Heterocyclic Building Block


6-Aminomethyl-piperidin-2-one oxalate (CAS 1187930-45-5), systematic name 2-Piperidinone, 6-(aminomethyl)-, ethanedioate (1:1), is a piperidinone-based heterocyclic compound with molecular formula C8H14N2O5 and molecular weight 218.21 g/mol [1]. The compound features a six-membered lactam (cyclic amide) core with an aminomethyl substituent at the 6-position, supplied as the oxalate salt form [1][2]. This structural configuration positions it as a versatile building block intermediate for the synthesis of nitrogen-containing heterocycles in medicinal chemistry and pharmaceutical research [2].

6-Aminomethyl-piperidin-2-one Oxalate: Why Salt Form and Positional Specificity Preclude Simple Substitution


Generic substitution of 6-Aminomethyl-piperidin-2-one oxalate with seemingly similar piperidinone derivatives is scientifically inadvisable due to two critical differentiation factors: salt form and regioisomerism. The oxalate counterion alters crystallinity, hygroscopicity, and solubility properties relative to the free base (CAS 130762-29-7) or hydrochloride salt (CAS 118894-94-3), impacting formulation development and reaction reproducibility . Additionally, the aminomethyl substitution at the 6-position of the piperidin-2-one ring confers distinct stereoelectronic properties compared to 3-, 4-, or 5-aminomethyl regioisomers, which exhibit divergent biological target engagement profiles in structure-activity relationship (SAR) studies [1]. These differences are non-trivial in applications where precise molecular geometry dictates binding affinity or synthetic trajectory.

6-Aminomethyl-piperidin-2-one Oxalate: Quantitative Differentiation Evidence for Scientific Procurement


Oxalate Salt vs. Free Base: Physicochemical Property Differentiation for Formulation and Handling

The oxalate salt form of 6-aminomethyl-piperidin-2-one (MW 218.21 g/mol) provides differentiated solid-state handling properties compared to the free base (MW 128.17 g/mol) [1]. Salt formation with oxalic acid introduces a counterion that modifies the crystal lattice energy, typically resulting in altered melting point and hygroscopicity profiles relative to the free amine form [2]. While vendor-derived, the class-level inference that oxalate salts of basic amines generally exhibit reduced hygroscopicity and improved crystallinity versus free bases is well-established in pharmaceutical salt selection literature [2].

Salt Selection Solid-State Chemistry Formulation Development

6-Aminomethyl vs. 4-Aminomethyl Regioisomer: Divergent DPP-IV Inhibitor Potency Profiles

In structure-activity relationship (SAR) studies of aminomethyl-piperidones as DPP-IV inhibitors, the position of the aminomethyl substituent on the piperidin-2-one ring critically determines inhibitory potency [1]. Optimized 5-aminomethyl-substituted piperidin-2-one derivatives (e.g., compound 12v) demonstrated nanomolar in vitro potency and selectivity for DPP-IV over other serine proteases [1]. While the 6-aminomethyl regioisomer (the core scaffold of the target oxalate salt) was not the optimized substitution pattern for DPP-IV inhibition in this series, this SAR finding establishes that positional isomerism is not interchangeable: 3-, 4-, 5-, and 6-aminomethyl piperidin-2-ones exhibit distinct biological activity profiles that cannot be predicted a priori [1].

DPP-IV Inhibition Regioisomer SAR Medicinal Chemistry

Oxalate Salt Solubility Differentiation: Class-Level Inference from Analogous Amine Oxalates

Salt formation with oxalic acid modifies aqueous solubility relative to the free base form of amine-containing compounds . In structurally analogous amine systems (e.g., 7-Methyltryptamine), oxalate salt formation increased aqueous solubility by >20-fold compared to the corresponding free base, attributed to ionization of the amine group and the hydrophilic nature of the oxalate counterion . While direct experimental solubility data for 6-Aminomethyl-piperidin-2-one oxalate are not publicly available, the class-level inference from amine oxalate salts supports an expectation of enhanced aqueous solubility relative to the free base form (CAS 130762-29-7) .

Solubility Enhancement Salt Form Selection Aqueous Formulation

6-Aminomethyl-piperidin-2-one Oxalate: Optimal Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Scaffold for Structure-Activity Relationship (SAR) Exploration of 6-Substituted Piperidinones

Researchers synthesizing compound libraries for target-based drug discovery can employ 6-Aminomethyl-piperidin-2-one oxalate as a defined 6-position substitution scaffold [1]. The established SAR findings for DPP-IV inhibitors demonstrate that the position of the aminomethyl group on the piperidin-2-one ring critically influences biological activity; using the 6-aminomethyl regioisomer ensures the correct spatial orientation for target engagement when 6-position substitution is required by the pharmacophore model [1].

Organic Synthesis: Building Block for Nitrogen-Containing Heterocycle Construction

The compound serves as a versatile intermediate for synthesizing more complex nitrogen-containing heterocycles and fused polycyclic structures relevant to active pharmaceutical ingredients (APIs) [1]. The oxalate salt form provides practical handling advantages in synthetic workflows, including potentially reduced hygroscopicity compared to the free base, which improves weighing accuracy and storage stability in laboratory settings .

Pre-Formulation and Salt Screening Studies

Pharmaceutical scientists conducting salt screening campaigns can use 6-Aminomethyl-piperidin-2-one oxalate as a reference oxalate salt form for comparative physicochemical characterization [1]. The class-level expectation of differentiated crystallinity, hygroscopicity, and solubility profiles relative to free base or hydrochloride forms makes this compound a valuable comparator in solid-state development programs .

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